molecular formula C9H20O4 B14694712 5,5-Diethoxypentane-1,2-diol CAS No. 26391-90-2

5,5-Diethoxypentane-1,2-diol

Cat. No.: B14694712
CAS No.: 26391-90-2
M. Wt: 192.25 g/mol
InChI Key: QNORZCDESUNJJY-UHFFFAOYSA-N
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Description

5,5-Diethoxypentane-1,2-diol is an organic compound with the molecular formula C9H20O4. It is a diol, meaning it contains two hydroxyl groups (-OH), which are located on the first and second carbon atoms of the pentane chain. The compound also features two ethoxy groups (-OCH2CH3) attached to the fifth carbon atom. This structure gives it unique chemical properties that make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

5,5-Diethoxypentane-1,2-diol can be synthesized through several methods. One common approach involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method is the dihydroxylation of alkenes using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents .

Industrial Production Methods

In industrial settings, the production of this compound often involves the esterification of mixed dibasic acids with higher fatty alcohols, followed by hydrogenation under catalytic conditions . This method is efficient and yields high purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5,5-Diethoxypentane-1,2-diol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Osmium tetroxide (OsO4), potassium permanganate (KMnO4)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halides, nucleophiles

Major Products

Scientific Research Applications

5,5-Diethoxypentane-1,2-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulation.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5,5-Diethoxypentane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding, making the compound a versatile intermediate in chemical reactions. The ethoxy groups provide steric hindrance, influencing the compound’s reactivity and stability. These properties enable the compound to act as a nucleophile, electrophile, or catalyst in different reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Diethoxypentane-1,2-diol is unique due to its specific arrangement of ethoxy and hydroxyl groups, which confer distinct chemical properties. This makes it particularly useful in applications requiring precise reactivity and stability, such as in the synthesis of complex organic molecules and industrial chemicals .

Properties

CAS No.

26391-90-2

Molecular Formula

C9H20O4

Molecular Weight

192.25 g/mol

IUPAC Name

5,5-diethoxypentane-1,2-diol

InChI

InChI=1S/C9H20O4/c1-3-12-9(13-4-2)6-5-8(11)7-10/h8-11H,3-7H2,1-2H3

InChI Key

QNORZCDESUNJJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(CCC(CO)O)OCC

Origin of Product

United States

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